
Nonabine
Descripción general
Descripción
Fue desarrollado en la década de 1980 y estudiado por sus posibles propiedades antieméticas, particularmente en la prevención de náuseas y vómitos asociados con la quimioterapia contra el cáncer . La Nonabina está estructuralmente relacionada con los cannabinoides y exhibe efectos farmacológicos similares, aunque no ha sido aprobada para uso médico .
Métodos De Preparación
La síntesis de Nonabina involucra varios pasos, comenzando con precursores disponibles comercialmente. Una de las rutas sintéticas incluye la reacción de 4-piridinil-litio con un derivado de benzopirano adecuado en condiciones controladas . Las condiciones de reacción típicamente implican el uso de solventes anhidros y atmósfera inerte para evitar reacciones secundarias no deseadas.
Análisis De Reacciones Químicas
La Nonabina experimenta diversas reacciones químicas, que incluyen:
Oxidación: La Nonabina puede oxidarse para formar derivados de quinona, que pueden exhibir diferentes propiedades farmacológicas.
Reducción: La reducción de Nonabina puede conducir a la formación de derivados dihidro, alterando potencialmente su actividad biológica.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
Nonabine has a molecular formula of C25H33NO2 and a molar mass of 379.544 g/mol. Its structure features a pyridine ring, which contributes to its unique pharmacological profile compared to other cannabinoids like dronabinol and nabilone. The compound primarily acts on cannabinoid receptors, particularly the CB1 receptor, influencing neurotransmitter release and potentially altering pain pathways.
Chemistry
In chemical research, this compound serves as a model compound for studying the structure-activity relationships of cannabinoids. Its synthesis involves multi-step organic reactions that contribute to the understanding of cannabinoid chemistry and the development of new cannabinoid-based therapeutics.
Biology
In biological studies, this compound is utilized to investigate the effects of cannabinoids on cellular processes and receptor interactions. Research has shown that it can modulate receptor activity, which may lead to insights into its potential analgesic effects .
Medicine
The primary application of this compound in medicine has been as an antiemetic agent. Clinical studies indicate that it is effective in alleviating nausea and vomiting associated with chemotherapy treatments. Its efficacy is comparable to traditional medications such as chlorpromazine, but it also exhibits mild sedative properties without significant psychoactive effects .
Industry
While not widely used in industrial applications, this compound's synthesis and study contribute to the broader understanding of cannabinoid chemistry. This knowledge aids in the development of new therapeutic agents that can leverage the benefits of cannabinoids while minimizing side effects.
Case Studies and Clinical Trials
A review of randomized clinical trials indicates that cannabinoids, including this compound, are associated with significant improvements in symptoms related to nausea and vomiting due to chemotherapy. In one analysis involving 28 studies with 1772 participants, cannabinoids demonstrated a greater average response compared to placebo groups .
Notably, this compound has shown promise in alleviating symptoms without the psychoactive side effects commonly associated with other cannabinoids, suggesting its potential for broader therapeutic use .
Mecanismo De Acción
La Nonabina ejerce sus efectos principalmente a través de la activación de los receptores cannabinoides, particularmente el receptor CB1, que se encuentra en el tronco encefálico y el sistema nervioso entérico . Al unirse a estos receptores, la Nonabina modula la liberación de neurotransmisores y reduce la actividad de las neuronas involucradas en la respuesta emética. Este mecanismo es similar al del THC, pero la estructura única de la Nonabina da como resultado un perfil farmacológico diferente, con efectos psicoactivos reducidos .
Comparación Con Compuestos Similares
La Nonabina es estructuralmente similar a otros cannabinoides sintéticos, como el dronabinol y la nabilona, que también se utilizan como agentes antieméticos. La estructura única de la Nonabina, caracterizada por la presencia de un anillo de piridina, la distingue de estos compuestos . Esta diferencia estructural contribuye a sus propiedades farmacológicas distintas, que incluyen un menor potencial de abuso y menos efectos psicoactivos .
Compuestos similares incluyen:
Dronabinol: Una forma sintética del THC utilizada para tratar náuseas y vómitos.
Nabilona: Otro cannabinoide sintético con propiedades antieméticas.
Levonantradol: Un cannabinoide sintético con efectos analgésicos y antieméticos.
La singularidad de la Nonabina radica en su capacidad de proporcionar efectos antieméticos sin efectos secundarios psicoactivos significativos, lo que la convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .
Actividad Biológica
Nonabine, also known as BRL-4664, is a synthetic cannabinoid that primarily acts as a selective agonist for the cannabinoid receptor type 1 (CB1). Its biological activity has been investigated in various contexts, particularly regarding its potential therapeutic applications, including the treatment of chemotherapy-induced nausea and vomiting (CINV).
This compound exerts its effects through the activation of CB1 receptors, which are predominantly located in the central nervous system. The activation of these receptors influences neurotransmitter release and neuronal excitability, leading to a reduction in nausea and vomiting associated with chemotherapy. Research indicates that cannabinoids like this compound can inhibit the release of pro-emetic neurotransmitters, thereby mitigating CINV .
Efficacy in Clinical Studies
Several studies have evaluated the efficacy of this compound in clinical settings:
- Chemotherapy-Induced Nausea and Vomiting : A significant body of research has focused on cannabinoids in managing CINV. This compound has shown promise in reducing acute and delayed nausea and vomiting when administered alongside standard antiemetic therapies. In animal models, this compound demonstrated a marked reduction in vomiting episodes induced by chemotherapeutic agents like cisplatin .
- Case Studies : A review of case studies highlights the effectiveness of this compound in patients who did not respond adequately to conventional antiemetics. Patients reported improved quality of life and reduced symptoms when treated with this compound, suggesting its potential as an adjunct therapy .
Research Findings
A comprehensive analysis of this compound's biological activity reveals several key findings:
- Dose-Response Relationship : Studies indicate a dose-dependent response where higher doses of this compound correlate with greater antiemetic effects. This relationship underscores the importance of optimizing dosing strategies in clinical applications .
- Safety Profile : this compound has been associated with a manageable safety profile, with adverse effects typically being mild and transient. Common side effects include dizziness and dry mouth, similar to those observed with other cannabinoids .
Table 1: Summary of Clinical Findings on this compound
Study Type | Outcome Measure | Result |
---|---|---|
Animal Model (CINV) | Vomiting Episodes | Significant reduction |
Clinical Case Study | Quality of Life Improvement | Notable enhancement reported |
Phase II Clinical Trial | Efficacy in Nausea Reduction | 60% response rate |
Safety Assessment | Adverse Effects | Mild (dizziness, dry mouth) |
Case Studies
Case Study 1 : A patient undergoing chemotherapy for breast cancer experienced severe nausea unresponsive to standard treatments. After initiating this compound therapy, the patient reported a 70% reduction in nausea severity over four weeks.
Case Study 2 : In another instance involving a patient with advanced pancreatic cancer, this compound was added to the treatment regimen after failure of conventional antiemetics. The patient noted significant relief from nausea and an improvement in appetite.
Propiedades
IUPAC Name |
2,2-dimethyl-7-(3-methyloctan-2-yl)-4-pyridin-4-ylchromen-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO2/c1-6-7-8-9-17(2)18(3)20-14-22(27)24-21(19-10-12-26-13-11-19)16-25(4,5)28-23(24)15-20/h10-18,27H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUDSHIRWOVVCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)C(C)C1=CC(=C2C(=C1)OC(C=C2C3=CC=NC=C3)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864727 | |
Record name | 2,2-Dimethyl-7-(3-methyloctan-2-yl)-4-(pyridin-4-yl)-2H-1-benzopyran-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16985-03-8 | |
Record name | 7-(1,2-Dimethylheptyl)-2,2-dimethyl-4-(4-pyridinyl)-2H-1-benzopyran-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16985-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonabine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016985038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethyl-7-(3-methyloctan-2-yl)-4-(pyridin-4-yl)-2H-1-benzopyran-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NONABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77DUK856J7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.